Lincomycin B - 2520-24-3

Lincomycin B

Catalog Number: EVT-273052
CAS Number: 2520-24-3
Molecular Formula: C17H32N2O6S
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lincomycin-B is a lincosamide antibiotic that comes from the actinomycete Streptomyces lincolnensis.

Lincomycin A

Compound Description: Lincomycin A is a lincosamide antibiotic produced by Streptomyces lincolnensis. It is the primary active component in lincomycin drug formulations and is known for its effectiveness against Gram-positive bacteria. [, , , , , ]

Relevance: Lincomycin A is a structural analog of Lincomycin B, differing only in the presence of a methyl group on the carbohydrate moiety. This small difference significantly impacts their biological activities, with Lincomycin A exhibiting greater potency. Several studies aim to optimize fermentation processes to maximize Lincomycin A production and minimize Lincomycin B, considered an undesirable byproduct. [, , , , , ]

Clindamycin

Compound Description: Clindamycin is a semi-synthetic lincosamide antibiotic derived from Lincomycin A. It possesses a broader spectrum of activity than Lincomycin, effective against both Gram-positive and anaerobic bacteria. []

Relevance: While not directly present in the provided research, Clindamycin is structurally related to Lincomycin B as a derivative of Lincomycin A. Its inclusion in one study highlights the importance of analytical techniques that can distinguish between closely related lincosamides, including Lincomycin B. []

L-Dopa

Compound Description: L-Dopa (L-3,4-dihydroxyphenylalanine) is a precursor molecule in the biosynthesis of dopamine, a neurotransmitter. []

Relevance: L-Dopa plays a crucial role in the biosynthetic pathway of Lincomycin A. Research indicates that the lmbB1 gene, found in Streptomyces lincolnensis, encodes an enzyme that specifically catalyzes the conversion of L-Dopa to a precursor of Lincomycin A. This finding suggests a potential target for genetic manipulation to enhance Lincomycin A production and reduce Lincomycin B levels. []

L-Tyrosine

Compound Description: L-Tyrosine is an amino acid and a precursor to L-Dopa in various metabolic pathways. []

Relevance: Unlike L-Dopa, L-Tyrosine cannot be converted into the Lincomycin A precursor by the enzyme encoded by the lmbB1 gene. This specificity highlights the importance of L-Dopa in the Lincomycin A biosynthetic pathway and further strengthens the potential of targeting lmbB1 for improving Lincomycin A production over Lincomycin B. []

Melanin

Compound Description: Melanin is a pigment responsible for coloration in various organisms, including Streptomyces lincolnensis. It is considered an undesirable byproduct in Lincomycin A fermentation. []

Relevance: While not structurally related to Lincomycin B, melanin production is often associated with Lincomycin B accumulation during Streptomyces lincolnensis fermentation. Studies have shown that overexpressing the lmbB1 gene not only enhances Lincomycin A production but also significantly reduces melanin and Lincomycin B levels. This observation suggests a potential link between these byproducts and highlights the importance of optimizing fermentation parameters for efficient Lincomycin A production. []

Overview

Lincomycin B is a natural antibiotic produced by the bacterium Streptomyces lincolnensis. It is closely related to lincomycin, a clinically significant antibiotic used primarily to treat infections caused by anaerobic bacteria and some Gram-positive cocci. Lincomycin B exhibits similar antibacterial properties and is part of the lincosamide class of antibiotics, which are characterized by their mechanism of inhibiting protein synthesis in bacteria.

Source

Lincomycin B is derived from the fermentation of Streptomyces lincolnensis, a soil-dwelling actinobacterium. This bacterium is known for its ability to produce various bioactive compounds, including lincomycin and its derivatives, through complex biosynthetic pathways involving multiple enzymatic reactions .

Classification

Lincomycin B belongs to the lincosamide class of antibiotics, which are structurally characterized by a 16-membered lactone ring. It is classified as a polyketide antibiotic due to its biosynthetic origin from polyketide synthases. The compound is often studied for its potential modifications to enhance antibacterial activity against resistant strains of bacteria .

Synthesis Analysis

Methods

The synthesis of lincomycin B can be achieved through various methods, primarily focusing on fermentation processes or synthetic modifications of lincomycin.

  1. Fermentation: The natural production involves culturing Streptomyces lincolnensis under specific conditions that promote the biosynthesis of lincomycin B. This process typically requires optimizing nutrient media and environmental factors such as pH and temperature to maximize yield.
  2. Chemical Synthesis: Researchers have explored synthetic routes to produce lincomycin B derivatives with enhanced properties. These methods often involve chemical modifications at specific positions on the lincomycin structure, such as the C-7 position, using reactions like Mitsunobu or S N2 reactions with thiols to introduce various substituents .

Technical Details

The synthesis may involve the use of intermediates derived from lincomycin, which can be further modified through steps like silylation and deprotection. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compounds and confirm their structures through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry .

Molecular Structure Analysis

Structure

The molecular structure of lincomycin B features a 16-membered lactone ring with specific functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Chemical Formula: C₁₈H₃₄N₂O₆S
  • Molecular Weight: 396.54 g/mol

Data

Chemical Reactions Analysis

Reactions

Lincomycin B participates in various chemical reactions that are essential for its biosynthesis and modification:

  1. Hydroxylation: The conversion of tyrosine to dihydroxyphenylalanine (DOPA) is a critical step in the biosynthetic pathway leading to propylproline formation, which is an intermediate in lincomycin biosynthesis .
  2. Methylation: Following the condensation of intermediates, a methylation step occurs, which is vital for forming the final antibiotic structure.

Technical Details

The enzymatic reactions involved in lincomycin B synthesis utilize specific enzymes encoded by genes within the lmb gene cluster of Streptomyces lincolnensis. These enzymes include hydroxylases and methyltransferases that catalyze the necessary transformations .

Mechanism of Action

Process

Lincomycin B exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation.

Data

The binding affinity and specificity of lincomycin B are influenced by its structural conformation, which allows it to effectively compete with other antibiotics for ribosomal binding sites. This mechanism is particularly effective against anaerobic bacteria and certain Gram-positive pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lincomycin B typically appears as a white or off-white solid.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Lincomycin B is relatively stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point ranges around 150–155 °C.

Relevant analyses such as gas chromatography have been employed to study the stability and degradation products of lincomycin B under various conditions .

Applications

Scientific Uses

Lincomycin B has significant applications in clinical settings due to its potent antibacterial activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. Its derivatives are being explored for enhanced efficacy against these pathogens, particularly in light of increasing antibiotic resistance.

In addition, research continues into modifying lincomycin B's structure to improve pharmacokinetics and broaden its spectrum of activity against other resistant bacterial strains. Studies on structure-activity relationships (SAR) are ongoing to identify promising candidates for further development into new therapeutic agents .

Biosynthesis and Metabolic Pathways

Biosynthetic Gene Cluster Characterization in Streptomyces lincolnensis

The biosynthetic gene cluster (BGC) for lincomycin B production is localized within a 32-kb genomic region of Streptomyces lincolnensis. This cluster comprises 27 open reading frames (ORFs), including structural genes, resistance genes (lmrA, lmrC), and regulatory elements. Key components include:

  • lmbA: Encodes γ-glutamyl transferase, initiating sulfur incorporation.
  • lmbB1/lmbB2: Catalyze propylproline precursor biosynthesis.
  • lmbW: Adenylation enzyme for alkylproline activation.
  • lmbR: Transaldolase for octose backbone formation.
  • lmbU: Cluster-situated regulator (CSR) governing overall cluster expression [1] [7].

Industrial overproducer strains (e.g., S. lincolnensis 78-11) exhibit gene duplications of the lmb cluster and melanin synthesis genes (melC), enhancing lincomycin yield through increased gene dosage. This duplication occurs within a large 0.45–0.5 Mb genomic fragment and is accompanied by targeted deletions, demonstrating how classical mutagenesis drives metabolic engineering [1].

Table 1: Core Genes in Lincomycin B Biosynthetic Cluster

GeneFunctionRole in Pathway
lmbAγ-Glutamyl transferaseSulfur activation
lmbB1/B2Tyrosine hydroxylase / L-DOPA dioxygenasePropylproline scaffold formation
lmbWAdenylation domain enzymeAlkylproline derivative activation
lmbRTransaldolaseOctose backbone assembly
lmbSAminotransferaseC6 transamination of octose
lmbUPathway-specific regulatorTranscriptional activation of BGC

Enzymatic Mechanisms in Lincomycin B By-Product Formation

Lincomycin B arises as a biosynthetic shunt product due to incomplete methylation at C7 of the lincosamide core. The methyltransferase lmbG preferentially methylates lincomycin A precursors, but suboptimal activity or competing reactions divert intermediates toward lincomycin B accumulation. The enzyme LmbS (a pyridoxal-5′-phosphate-dependent aminotransferase) catalyzes C6 transamination, generating an intermediate susceptible to methylation variants [2] [7].

Crucially, a four-enzyme cascade (LmbM, LmbL, LmbZ homologs) converts GDP-D-erythro-α-D-gluco-octose to GDP-D-α-D-lincosamide via:

  • 6-Epimerization: Catalyzed by LmbM (NAD⁺-dependent 4-epimerase).
  • 6,8-Dehydration: Mediated by LmbL (dehydratase) and LmbZ (oxidoreductase).
  • 4-Epimerization: Second epimerization by LmbM.
  • 6-Transamination: Final step by LmbS [2].

Table 2: Enzymatic Steps in Lincosamide Core Diversion

ReactionEnzymeGeneDivergent Product
C6 TransaminationAminotransferaselmbSLincomycin A precursor
Incomplete C7 methylationMethyltransferaselmbGLincomycin B accumulation
Alternative dehydrationDehydrataselmbLNon-methylatable intermediates

Role of lmbW and lmbB1 in Alkylproline Derivative (APD) Biosynthesis

The alkylproline moiety (N-methyl-trans-4-propyl-L-proline) is synthesized via specialized pathways:

  • LmbB1/B2 System: LmbB1 is an L-3,4-dihydroxyphenylalanine (L-DOPA) 2,3-dioxygenase that cleaves L-DOPA’s aromatic ring. Co-expression with LmbB2 enables conversion of L-tyrosine to a yellow, labile intermediate speculated to be a heterocyclic propylhygric acid precursor. This represents a distinct pathway from mammalian tyrosine hydroxylases or microbial tyrosinases [6].
  • LmbW Function: This adenylation domain enzyme activates the APD scaffold for condensation with the modified octose core. It adenylates the carboxylic acid group of propylproline, forming an acyl-AMP intermediate for subsequent peptide bond formation [7] [10].

Disruption of lmbB1 abolishes lincomycin production, confirming its indispensability for APD formation. Amplification of lmbB1 enhances lincomycin titers, indicating flux limitations at this step [6].

Precursor Pathways: Transaldolation and Octose Core Assembly

The C8 sugar backbone (methylthiolincosamide, MTL) originates from pentose phosphate intermediates:

  • Transaldolation: LmbR transfers a C3 unit from D-fructose-6-phosphate (F6P) or D-sedoheptulose-7-phosphate (S7P) to D-ribose-5-phosphate (R5P), yielding D-erythro-α-D-gluco-octulose-8-phosphate. MS analysis confirms Schiff base formation between LmbR’s active-site lysine and F6P/S7P [3].
  • Isomerization: LmbN isomerizes octulose-8-phosphate to D-erythro-α-D-gluco-octose-8-phosphate.
  • Phosphorylation & Nucleotidylation: Sequential actions of LmbP (anomeric kinase), LmbK (phosphatase), and LmbO (nucleotidyltransferase) yield GDP-D-erythro-α-D-gluco-octose—the key nucleotide-activated intermediate [3] [7].

Post-Condensation Modifications and By-Product Diversion

Following condensation of APD and GDP-lincosamide, three modifications determine lincomycin B yield:

  • Sulfur Incorporation: LmbT substitutes GDP with ergothioneine, forming a thioether linkage. Subsequent mycothiol displacement by LmbV and hydrolysis yield a free thiol intermediate.
  • Methylation: LmbG catalyzes S-methylation to form the methylthiolincosamide of lincomycin A. Suboptimal activity at this step leaves unmethylated intermediates, diverting flux toward lincomycin B [7].
  • Regulatory Constraints: The transcriptional regulator LmbU directly represses genes SLINC_0469, SLINC_1037, and SLINC_8097 outside the lmb cluster. Disruption of these genes increases lincomycin production, suggesting their encoded proteins act as pathway repressors. This establishes a cascade where LmbU indirectly amplifies lincomycin synthesis by suppressing negative regulators [10].

Table 3: Post-Condensation Modifications Influencing By-Product Formation

ModificationEnzyme/RegulatorGene(s)Effect on Lincomycin B
Thiol activationSulfurtransferaselmbT, lmbVPrecursor supply
S-MethylationMethyltransferaselmbGDetermines A/B ratio
Extrinsic repressionTranscriptional repressorsSLINC_0469 etc.Derepression boosts yield
Global regulationTwo-component systemAflQ1-Q2Represses lmb transcription [9]

Properties

CAS Number

2520-24-3

Product Name

Lincomycin B

IUPAC Name

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide

Molecular Formula

C17H32N2O6S

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1

InChI Key

DZSDDKNXMARQMJ-NUFQGRFVSA-N

SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Solubility

Soluble in DMSO

Synonyms

Lincomycin-B; U 21699; U-21699; U21699; Antibiotic U 21699;

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.